

Application Note: 2,2'-Sulfinyldiethanol in Functional Polyurethane Synthesis

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Compound of Interest

Compound Name: 2,2'-Sulfinyldiethanol

CAS No.: 3085-45-8

Cat. No.: B1215426

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Executive Summary

This technical guide details the application of **2,2'-Sulfinyldiethanol** (also known as Bis(2-hydroxyethyl) sulfoxide or BESO; CAS: 3085-45-8) as a functional chain extender and soft-segment modifier in polyurethane (PU) synthesis. Unlike its sulfide analog (Thiodiglycol), the sulfoxide moiety in BESO introduces a strong dipole moment into the polymer backbone. This modification significantly enhances hydrophilicity, adhesive strength to polar substrates, and solubility in polar solvents, making these polyurethanes ideal candidates for medical coatings, drug delivery matrices, and high-performance adhesives.

Material Science & Mechanism

Chemical Identity & Distinction

It is critical to distinguish **2,2'-Sulfinyldiethanol** from its oxidation states, as they impart drastically different properties to the final polymer.

Common Name	Structure	CAS	Key PU Property
Thiodiglycol	HO-CH ₂ CH ₂ -S- CH ₂ CH ₂ -OH	111-48-8	High Refractive Index, Antioxidant
2,2'-Sulfinyldiethanol	HO-CH ₂ CH ₂ -S(=O)- CH ₂ CH ₂ -OH	3085-45-8	High Polarity, Adhesion, Water Solubility
Sulfonyldiethanol	HO-CH ₂ CH ₂ -S(=O) ₂ - CH ₂ CH ₂ -OH	2580-77-0	High Thermal Stability, High Tg

Mechanistic Role in Polymerization

The incorporation of **2,2'-Sulfinyldiethanol** into the PU backbone serves three mechanistic functions:

- **Dipole-Dipole Interaction:** The sulfoxide group () is highly polarized. When incorporated into the polymer chain, it acts as an internal "compatibilizer," increasing the polymer's solubility in polar solvents (e.g., DMAc, DMSO) and improving adhesion to metals or biological tissues via hydrogen bonding.
- **Conformational Disruption:** The sulfoxide linkage introduces a "kink" in the polymer chain (non-coplanar geometry), which disrupts crystallinity. This lowers the melting point of the soft segment, often resulting in clearer, more flexible films compared to standard polyester-based PUs.
- **Hydrophilicity Tuning:** BESO is hygroscopic and water-soluble. Increasing the BESO content in the hard or soft segment allows researchers to tune the water uptake of the final PU, a critical parameter for controlled drug release matrices.

Experimental Protocol: Synthesis of Poly(sulfoxide-urethane)s

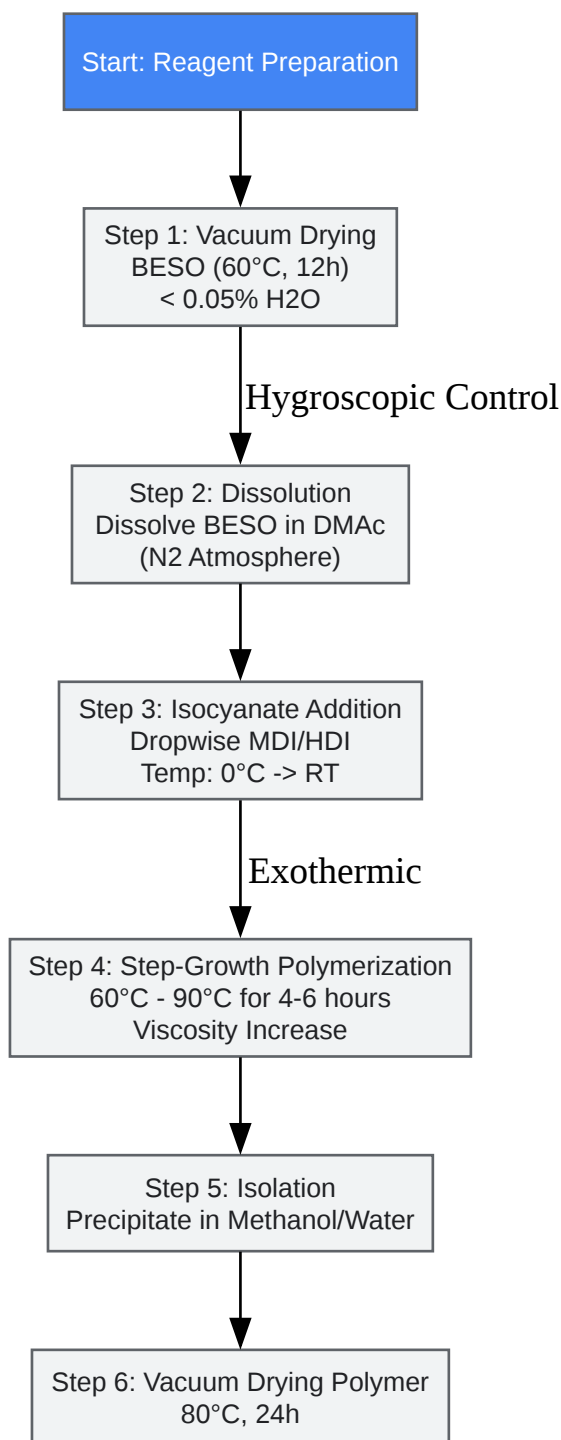
Safety & Pre-requisites

- Hazards: **2,2'-Sulfinyldiethanol** is a skin penetrant (similar to DMSO). Wear butyl rubber gloves and work in a fume hood.
- Moisture Control: The sulfoxide group is hygroscopic.[1] Water is the enemy of isocyanates. All reagents must be dried to <0.05% water content to prevent urea formation and CO₂ bubbling.

Materials

- Monomer: **2,2'-Sulfinyldiethanol** (BESO), dried under vacuum at 60°C for 12 hours.
- Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI) or Hexamethylene diisocyanate (HDI).[2]
- Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.[2]
- Catalyst: Dibutyltin dilaurate (DBTDL) (Optional; often not needed due to BESO's polarity).

Workflow Visualization



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Caption: Step-by-step synthesis workflow for Poly(sulfoxide-urethane) ensuring moisture control and controlled polymerization.

Detailed Procedure (Solution Polymerization)

Step 1: Monomer Conditioning

- Place **2,2'-Sulfinyldiethanol** in a vacuum oven at 60°C for a minimum of 12 hours.
- Titrate a sample using Karl-Fischer titration to ensure water content is < 300 ppm.

Step 2: Reactor Setup

- Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
- Flame-dry the glassware under nitrogen flow to remove adsorbed moisture.

Step 3: Polymerization

- Charge: Add 10.0 mmol of dried BESO into the flask. Add 15 mL of anhydrous DMAc. Stir until fully dissolved.
- Isocyanate Addition: Dissolve 10.0 mmol of Diisocyanate (e.g., MDI) in 5 mL DMAc. Add this solution dropwise to the BESO solution at 0°C (ice bath) to control the initial exotherm.
- Ramp: After addition, allow the mixture to reach room temperature (RT) over 1 hour.
- Cook: Heat the reaction mixture to 60°C for 2 hours, then ramp to 90°C for 2 hours.
 - Observation: The solution should become viscous. If viscosity is low, extend time.
- Termination: Cool to RT. Pour the viscous polymer solution slowly into a stirred excess of Methanol/Water (1:1 v/v) to precipitate the polymer.[2]

Step 4: Purification

- Filter the white/off-white fibrous precipitate.
- Wash repeatedly with methanol to remove unreacted monomers.
- Dry in a vacuum oven at 80°C for 24 hours.

Characterization & Validation

To validate the successful incorporation of the sulfoxide moiety, perform the following analyses.

FTIR Spectroscopy Analysis

The sulfoxide group provides a distinct spectroscopic handle.

Functional Group	Wavenumber ()	Interpretation
N-H Stretch	3300 - 3350	Formation of Urethane linkage.
C=O Stretch	1700 - 1720	Urethane Carbonyl (Hydrogen bonded).
S=O Stretch	1020 - 1050	Diagnostic peak for Sulfoxide.
NCO Isocyanate	2270	Should be absent in fully cured polymer.

Thermal Properties (DSC/TGA)

- Glass Transition (): Poly(sulfoxide-urethane)s typically exhibit higher than polyether-urethanes due to the stiffness of the dipole-dipole interactions. Expect in the range of 150°C - 190°C for fully aromatic systems (MDI-based).
- Thermal Stability: The S=O bond is less stable than the S=O₂ (sulfone) bond. Degradation typically begins around 230°C - 250°C. Avoid processing temperatures above 200°C.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Bubbling/Foaming	Moisture contamination.	Re-dry BESO and solvent. Check N ₂ line.
Low Viscosity	Low molecular weight / Stoichiometry off.	Ensure precise 1:1 OH:NCO molar ratio.
Yellowing	Oxidation of sulfur or aromatic amines.	Perform reaction in strict dark/inert conditions. Add antioxidants (e.g., Irganox 1010).
Gelation	Crosslinking.	Ensure BESO is pure. Impurities with >2 OH groups cause crosslinking.

Applications in Drug Development

For the pharmaceutical audience, the utility of BESO-based polyurethanes lies in Biocompatibility and Permeability.

- Drug Delivery Systems: The high polarity of the sulfoxide segment allows for better miscibility with polar drugs (e.g., hydrocortisone, antibiotics) compared to hydrophobic polyether-urethanes.
- Hydrogels: By reacting BESO with PEG-based prepolymers, amphiphilic networks can be created that swell in water, suitable for wound dressings.

References

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Sources

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